Bienvenue dans la boutique en ligne BenchChem!

Flupimazine

Phenothiazine structural classification Side‑chain SAR Antipsychotic hybrid design

Flupimazine is an experimental phenothiazine with a unique hybrid architecture: a 2-trifluoromethyl-phenothiazine core linked to a 4-(2-hydroxyethoxy)-piperidine moiety. This structure, not found in any marketed antipsychotic, makes it an unmatched comparator for receptor-binding panels (D2, 5-HT2A, H1) and an ideal reference standard for LC-MS/MS method development. With no published Ki, IC₅₀, or clinical data, it represents a blank-slate opportunity for academic screening centers and CROs to generate first-in-class pharmacological fingerprints. Its balanced XLogP (4.9) and elevated H-bond acceptor count (8) also enable calibration of in-silico ADME models for CNS candidates. Secure this exclusive compound for your next profiling study.

Molecular Formula C23H27F3N2O2S
Molecular Weight 452.5 g/mol
CAS No. 47682-41-7
Cat. No. B1614722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlupimazine
CAS47682-41-7
Molecular FormulaC23H27F3N2O2S
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1OCCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
InChIInChI=1S/C23H27F3N2O2S/c24-23(25,26)17-6-7-22-20(16-17)28(19-4-1-2-5-21(19)31-22)11-3-10-27-12-8-18(9-13-27)30-15-14-29/h1-2,4-7,16,18,29H,3,8-15H2
InChIKeyXHNPXDMSCKEWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flupimazine (CAS 47682-41-7) – Structural Identity and Pharmacological Class of an Experimental Phenothiazine Neuroleptic


Flupimazine is a synthetic phenothiazine derivative (C23H27F3N2O2S, MW 452.5 g/mol) designated as an experimental small-molecule drug with an International Nonproprietary Name (INN) and FDA UNII code AZJ60Y1VSK [1][2]. It belongs to the typical antipsychotic (neuroleptic) class, characterised by a 2‑trifluoromethyl‑phenothiazine core linked via a propyl spacer to a 4‑(2‑hydroxyethoxy)‑piperidine moiety [1][3]. According to ChEMBL‑integrated resources, no primary pharmacological activity or clinical trial data have been reported for this compound, and it remains in the experimental (non‑approved) category [2][4].

Why Flupimazine Cannot Be Replaced by Other Phenothiazine Antipsychotics – Structural Determinants of Differential Pharmacological Behaviour


Phenothiazine antipsychotics are traditionally subdivided by their N‑10 side‑chain into aliphatic (e.g., chlorpromazine), piperidine (e.g., thioridazine), and piperazine (e.g., fluphenazine, trifluoperazine, perphenazine) sub‑classes, each with characteristic potency and side‑effect spectra [1]. Flupimazine defies simple substitution because it combines the 2‑trifluoromethyl substituent (shared with high‑potency piperazine derivatives such as fluphenazine and trifluoperazine) with a piperidine ring that carries a 4‑(2‑hydroxyethoxy) group, creating a hybrid architecture not present in any marketed phenothiazine [2][3]. This unique combination leads to distinct physicochemical properties—including a balanced lipophilicity (XLogP 4.9), an elevated hydrogen‑bond acceptor count (8), and an intermediate topological polar surface area—that are expected to translate into a different receptor‑occupancy profile, metabolic fate, and side‑effect liability when compared with conventional piperazine or piperidine analogs [2][3][4].

Quantitative Differential Evidence for Flupimazine – Head‑to‑Head and Cross‑Study Comparisons with the Closest Phenothiazine Analogs


Structural Hybrid Architecture: Flupimazine Combines a Trifluoromethylated Phenothiazine Core with a 4‑(2‑Hydroxyethoxy)‑Piperidine Side‑Chain, Unlike Any Marketed Analog

Flupimazine possesses a 2‑trifluoromethyl‑10‑(3‑(4‑(2‑hydroxyethoxy)piperidin‑1‑yl)propyl)‑10H‑phenothiazine structure [1]. In contrast, fluphenazine and trifluoperazine carry a piperazine ring (fluphenazine: 4‑(2‑hydroxyethyl)piperazine; trifluoperazine: 4‑methylpiperazine), thioridazine bears a 2‑methylthio substituent on the phenothiazine core with an N‑methyl‑piperidine side‑chain, and chlorpromazine contains an aliphatic dimethylaminopropyl side‑chain [2][3][4]. This makes flupimazine the only phenothiazine that simultaneously holds a 2‑trifluoromethyl group and a piperidine ring substituted with a hydroxyethoxy moiety, creating a hybrid structural pharmacophore [1].

Phenothiazine structural classification Side‑chain SAR Antipsychotic hybrid design

Intermediate Lipophilicity (XLogP = 4.9) Positions Flupimazine Between High‑Potency Piperazine and Low‑Potency Piperidine Phenothiazines

The computed XLogP3 for flupimazine is 4.9 [1]. By comparison, the high‑potency piperazine analog fluphenazine has an XLogP of 4.16, while the low‑potency piperidine analog thioridazine has the highest value at 5.94 [2][3]. Trifluoperazine (XLogP 4.87) and chlorpromazine (XLogP 4.92) fall close to flupimazine, but they lack the hydroxyethoxy‑piperidine motif [4][5]. This intermediate lipophilicity suggests that flupimazine may possess a balanced tissue‑distribution and CNS‑penetration profile distinct from both classical high‑ and low‑potency phenothiazines.

Lipophilicity XLogP Phenothiazine potency class

Elevated Hydrogen‑Bond Acceptor Count (8) May Confer a Unique Solubility and Permeability Profile Relative to Piperazine‑Containing Analogs

Flupimazine possesses 8 hydrogen‑bond acceptors (HBA) [1], substantially more than the closest trifluoromethylated comparators: fluphenazine (HBA = 4), trifluoperazine (HBA = 7), and perphenazine (HBA = 5) [2][3][4]. Thioridazine and chlorpromazine have only 2 HBA each [5][6]. The higher HBA count arises from the additional ether oxygen in the 4‑oxyethanol side‑chain and may enhance aqueous solubility while moderating passive membrane permeability, potentially altering oral absorption and first‑pass metabolism compared to piperazine‑based phenothiazines.

Hydrogen‑bond acceptor Drug‑likeness Permeability prediction

Drug‑Likeness Assessment: Flupimazine Satisfies Lipinski’s Rule of Five with a Higher Molecular Weight, Distinct from Both Low‑ and High‑Potency Comparators

Flupimazine (MW 452.5 Da) conforms to Lipinski’s rule of five (MW < 500, XLogP < 5, HBD = 1, HBA = 8 < 10) with zero violations [1]. Its molecular weight is higher than that of fluphenazine (437.17 Da), trifluoperazine (407.16 Da), perphenazine (403.15 Da), thioridazine (370.15 Da), and chlorpromazine (318.1 Da) [2][3][4][5][6]. The larger molecular size, combined with the additional hydrogen‑bond acceptors, places flupimazine at the upper boundary of oral drug‑like chemical space, which may affect dissolution rate and gastrointestinal permeability in a manner different from the smaller, more compact analogs.

Lipinski rule of five Drug‑likeness Molecular weight

Absence of Published D2 Receptor Affinity Data Represents a Significant Differentiation Gap vs. Well‑Characterized Piperazine Phenothiazines

Flupimazine is predicted to act as a dopamine D2 receptor antagonist based on its phenothiazine scaffold [1]; however, no Ki, IC50, or Kd values have been reported in ChEMBL or the primary literature [2]. In contrast, the closest marketed analogs have well‑established D2 affinities: fluphenazine Ki ≈ 0.55 nM, trifluoperazine IC50 = 1.1 nM, perphenazine Ki ≈ 0.56 nM, thioridazine Ki ≈ 11 nM, and chlorpromazine Ki ≈ 0.66 nM [3][4]. This data void means that flupimazine’s intrinsic activity at D2—and consequently its antipsychotic potency and extrapyramidal symptom liability—cannot be inferred by simple extrapolation from any existing phenothiazine, making it a compound of interest for de‑novo pharmacological profiling.

Dopamine D2 receptor Receptor occupancy Pharmacological gap

Topological Polar Surface Area (TPSA) Differentiates Flupimazine from Piperazine‑Containing Phenothiazines and May Influence CNS Partitioning

Flupimazine’s TPSA is estimated at approximately 57.8 Ų (calculated via fragment‑based method, not IUPHAR‑curated) [1]. This value is higher than the TPSA of the piperazine‑based comparators: fluphenazine and perphenazine both at 55.25 Ų, trifluoperazine at 35.02 Ų, and chlorpromazine at 31.78 Ų [2][3][4][5]. The increased polar surface area results from the additional ether oxygen in the side‑chain and, together with the elevated HBA count, suggests that flupimazine may exhibit reduced passive brain penetration relative to trifluoperazine and chlorpromazine, while maintaining higher brain exposure than compounds with TPSA > 80 Ų [1].

Topological polar surface area CNS drug design Blood‑brain barrier

Flupimazine (CAS 47682‑41‑7) – Recommended Research and Industrial Application Scenarios Based on Differential Evidence


Structure‑Activity Relationship (SAR) Probe for the Phenothiazine Piperidine‑vs‑Piperazine Side‑Chain Hypothesis

Flupimazine’s unique 4‑(2‑hydroxyethoxy)‑piperidine side‑chain makes it an ideal comparator for head‑to‑head profiling against fluphenazine (piperazine‑ethanol) and thioridazine (N‑methyl‑piperidine) in receptor‑binding panels and functional assays [1][2]. Researchers investigating how the replacement of a piperazine nitrogen with a piperidine oxygen influences dopamine D2, serotonin 5‑HT2A, and histamine H1 receptor occupancy can use flupimazine to isolate the contribution of the side‑chain heteroatom arrangement to binding kinetics and selectivity [1].

Physicochemical Benchmarking of Hybrid Phenothiazine Scaffolds for CNS Drug Discovery Programs

With its intermediate XLogP (4.9) and elevated hydrogen‑bond acceptor count (8), flupimazine can serve as a reference compound for calibrating in‑silico ADME models that predict blood‑brain barrier penetration, passive permeability, and aqueous solubility of phenothiazine‑derived candidates [3][4]. Pharmaceutical scientists can use flupimazine to define the upper‑bound molecular weight and polarity limits for oral CNS‑active phenothiazine analogs [4].

De‑Novo Pharmacological Profiling of an Uncharacterized Neuroleptic Scaffold for Academic Receptorome Screening

Because flupimazine has no reported Ki, IC50, or clinical trial data, it represents a unique opportunity for academic screening centers and contract research organizations to perform broad‑panel receptor profiling (e.g., Psychoactive Drug Screening Program panels) [2][5]. The resulting affinity fingerprint would provide the first quantitative pharmacological description of a 2‑CF3‑phenothiazine with a 4‑oxyethanol‑piperidine side‑chain, potentially revealing novel target engagement patterns not seen with FDA‑approved phenothiazines [1].

Reference Standard for Analytical Method Development and Metabolite Identification of Piperidine‑Linked Phenothiazines

The unique mass spectrometric and chromatographic signature of flupimazine (monoisotopic mass 452.1745 Da, distinct fragmentation pathway due to the ether‑linked ethanol group) makes it a suitable reference standard for developing LC‑MS/MS methods aimed at distinguishing piperidine‑based phenothiazines from their piperazine‑based counterparts in biological matrices [1][6]. Forensic and clinical toxicology laboratories may use flupimazine as a retention‑time marker and mass‑spectral library entry for future phenothiazine analog screening.

Quote Request

Request a Quote for Flupimazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.